5,6-Dimethylpyridazine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

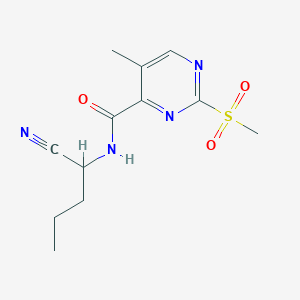

5,6-Dimethylpyridazine-3-carboxylic acid is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The compound is characterized by the presence of two methyl groups at the 5 and 6 positions and a carboxylic acid group at the 3 position of the pyridazine ring.

Synthesis Analysis

The synthesis of pyridazine derivatives can be achieved through various synthetic routes. For instance, the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, a related compound, involves the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine using selenium dioxide and silver nitrate, yielding high yields and revealing a unique crystal structure . Another related compound, 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid, was synthesized and its structure confirmed through spectral data, demonstrating potential antibacterial activity . These methods highlight the potential synthetic pathways that could be adapted for the synthesis of 5,6-dimethylpyridazine-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often elucidated using spectroscopic techniques such as NMR, mass spectrometry, and IR spectroscopy. For example, the structure of new series of 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid was established using these methods . The crystal structure of related compounds can also provide insights into the three-dimensional arrangement of molecules, as seen in the unique infinite lattice structure of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions. For instance, the reaction of 5,6-dicyano-1,3-dimethyluracil with different reagents leads to the formation of several other compounds, demonstrating the reactivity of the pyridazine ring . Similarly, the synthesis of 4-aryl-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones through a one-pot, three-component reaction indicates the potential for pyridazine derivatives to participate in complex reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be influenced by their molecular structure. For example, the optically active pyrimido-annulated pyridine analogues exhibit specific UV-VIS spectra and redox potentials, which are important for understanding their chemical behavior . The antibacterial activity of pyridazine derivatives, as seen in the synthesized 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid, is a significant chemical property that can lead to potential pharmaceutical applications .

Scientific Research Applications

Synthesis of Novel Compounds

5,6-Dimethylpyridazine-3-carboxylic acid is utilized in the synthesis of various novel compounds. For instance, its reaction with oxalyl chloride and 2,4-dimethyl-3-ethylpyrrole leads to complex compounds used in studies involving rhenium(I) complexes. These complexes display unique geometric structures around the rhenium(I) center, contributing to a better understanding of molecular interactions and bonding (Saldías et al., 2020).

Antiproliferative Activity Against Cancer Cells

A significant application of 5,6-Dimethylpyridazine-3-carboxylic acid derivatives is in the development of anticancer agents. One study synthesizes compounds from maleic anhydride derivatives showing antiproliferative activities against breast cancer (MCF-7) and hepatocarcinoma (Hep3B) cells. These findings suggest potential applications in chemotherapy for carcinomas (Park, Kim, & Park, 2015).

Development of Heterocyclic Compounds

In the field of chemistry, 5,6-Dimethylpyridazine-3-carboxylic acid derivatives play a role in the development of various heterocyclic compounds. These compounds have diverse applications in medicinal chemistry, including the synthesis of guanine analogs and other biologically active molecules (Ehler, Robins, & Meyer, 1977).

Ring-Chain Isomerism Studies

The compound also facilitates studies in ring-chain isomerism, which is crucial for understanding chemical equilibriums and molecular structures. Research on 5-(o-aminophenylcarbamoyl)pyridazine-4-carboxylic acid, a derivative of 5,6-Dimethylpyridazine-3-carboxylic acid, contributes to insights into solvent influence on spirocyclisation and molecular behavior (Chimichi et al., 1980).

Applications in Dye Synthesis

The derivatives of 5,6-Dimethylpyridazine-3-carboxylic acid are also used in synthesizing organic compounds with applications in dyeing polyester fibers. These dyes have been investigated for their color characteristics, fastness properties, and biological activities, including antimicrobial and antitumor activities (Khalifa et al., 2015).

Safety and Hazards

The safety information for 5,6-Dimethylpyridazine-3-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards if the substance is swallowed, comes into contact with skin, or if its dust is inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

5,6-dimethylpyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-3-6(7(10)11)9-8-5(4)2/h3H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXKBRCSXCONEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethylpyridazine-3-carboxylic acid | |

CAS RN |

1536865-28-7 |

Source

|

| Record name | 5,6-dimethylpyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2504856.png)

![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2504864.png)

![Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2504878.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2504879.png)